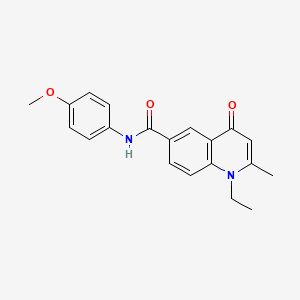
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide, also known as E-3174, is a quinolinecarboxamide derivative. It is a synthetic compound that is commonly used in scientific research for its potential therapeutic properties. E-3174 is a potent angiotensin-converting enzyme (ACE) inhibitor and is known to have a wide range of biochemical and physiological effects.
作用機序
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide works by inhibiting the activity of ACE, which is an enzyme that plays a key role in regulating blood pressure. ACE converts angiotensin I to angiotensin II, which is a potent vasoconstrictor that can cause blood vessels to narrow and increase blood pressure. By inhibiting ACE, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide can help reduce blood pressure and improve cardiovascular health.
Biochemical and Physiological Effects:
In addition to its role as an ACE inhibitor, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, suggesting that it may have potential as a treatment for a variety of diseases. 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in lab experiments is its potent ACE inhibitory activity. This makes it a useful tool for studying the role of ACE in various physiological processes. However, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide is not without its limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several potential future directions for research on 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. One area of interest is the development of new ACE inhibitors based on the structure of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. Researchers are also exploring the potential therapeutic applications of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in a variety of disease states, including hypertension, heart failure, and renal disease. Finally, there is ongoing research into the safety and efficacy of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in clinical settings, which may help determine its potential as a treatment for human diseases.
合成法
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobutane-1,5-dione. This intermediate compound is then reacted with 2-methyl-3-amino-4-oxo-3,4-dihydroquinoline to form 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide.
科学的研究の応用
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It is primarily used as an ACE inhibitor, which means it can help reduce blood pressure and improve cardiovascular health. 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has also been shown to have potential anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of a variety of diseases, including hypertension, heart failure, and renal disease.
特性
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-13(2)11-19(23)17-12-14(5-10-18(17)22)20(24)21-15-6-8-16(25-3)9-7-15/h5-12H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLHKDHXRYXDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-4-oxo-1,4-dihydro-quinoline-6-carboxylic acid (4-methoxy-phenyl)-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)

![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)
![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5059828.png)
![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)

![1-phenyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5059871.png)